![molecular formula C8H8N2O B14244807 [(3-Hydroxyphenyl)methyl]cyanamide CAS No. 508174-21-8](/img/structure/B14244807.png)
[(3-Hydroxyphenyl)methyl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Hydroxyphenyl)methyl]cyanamide is an organic compound characterized by the presence of a hydroxyphenyl group attached to a cyanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Hydroxyphenyl)methyl]cyanamide typically involves the reaction of 3-hydroxybenzylamine with cyanogen bromide under controlled conditions. This reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous-flow process, which allows for the on-demand generation of cyanogen bromide. This method ensures high yields and minimizes the risks associated with handling hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: [(3-Hydroxyphenyl)methyl]cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Primary amines
Substitution: Ethers and esters
Scientific Research Applications
[(3-Hydroxyphenyl)methyl]cyanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [(3-Hydroxyphenyl)methyl]cyanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyanamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Cyanamide: A simpler analog with a similar cyanamide group but lacking the hydroxyphenyl moiety.
N-Phenylcyanamide: Contains a phenyl group instead of a hydroxyphenyl group.
N-Cyano-N-phenyl-p-toluenesulfonamide: A more complex derivative with additional functional groups.
Uniqueness: [(3-Hydroxyphenyl)methyl]cyanamide is unique due to the presence of both hydroxy and cyanamide functional groups, which confer distinct reactivity and potential for diverse applications. The hydroxy group enhances its solubility and reactivity in aqueous environments, while the cyanamide group provides a versatile site for further chemical modifications .
Properties
CAS No. |
508174-21-8 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3-hydroxyphenyl)methylcyanamide |
InChI |
InChI=1S/C8H8N2O/c9-6-10-5-7-2-1-3-8(11)4-7/h1-4,10-11H,5H2 |
InChI Key |
OAXAWCXSFSECAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


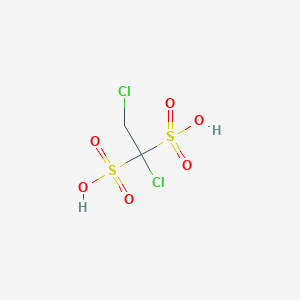
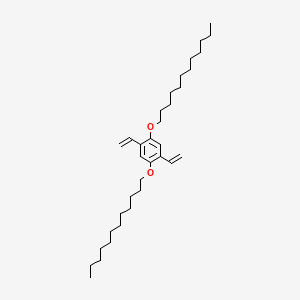
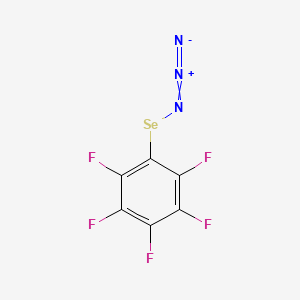


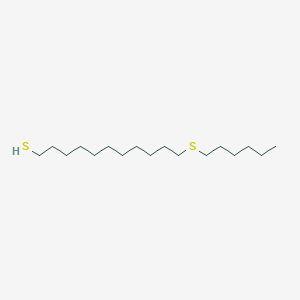
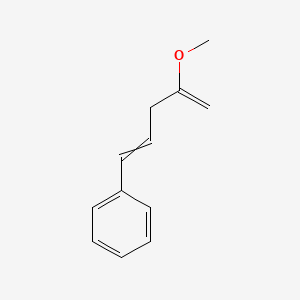
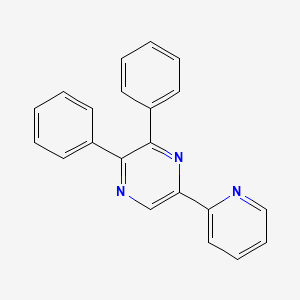
![N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244779.png)

![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)
![1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]-](/img/structure/B14244785.png)
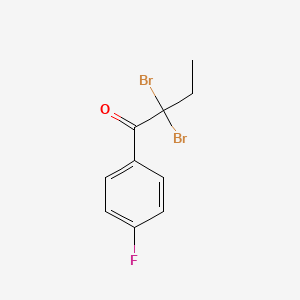
![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
